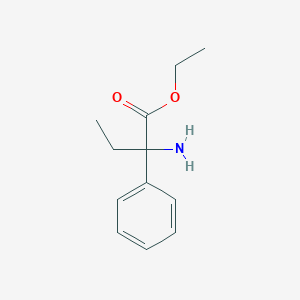

Ethyl 2-amino-2-phenylbutanoate

Description

Significance as Chiral Building Blocks

The paramount importance of α-amino acid esters lies in their role as chiral building blocks. Chirality, or "handedness," is a fundamental property of many biologically active molecules. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological function, with one enantiomer often exhibiting therapeutic effects while the other may be inactive or even harmful. Since most naturally occurring amino acids exist as single enantiomers, their ester derivatives provide a readily available source of chirality for the synthesis of enantiomerically pure pharmaceuticals and other complex target molecules. evonik.com

These chiral synthons are instrumental in asymmetric synthesis, a field dedicated to the selective production of one enantiomer over the other. They can be elaborated into a diverse range of non-proteinogenic (unnatural) α-amino acids, which are of increasing interest in drug discovery for their ability to impart unique conformational constraints and metabolic stability to peptides and other bioactive compounds. prismbiolab.comresearchgate.net The incorporation of these building blocks allows for the precise construction of molecules with desired stereochemistry, a critical factor in the development of effective and safe therapeutic agents.

Overview of Ethyl 2-amino-2-phenylbutanoate as a Model Compound

This compound stands as an illustrative example of a non-proteinogenic α-amino acid ester. Its structure, featuring a chiral quaternary carbon atom substituted with an amino group, a phenyl group, an ethyl group, and an ethoxycarbonyl group, makes it a valuable model for studying the synthesis and reactions of sterically hindered and structurally complex amino acid derivatives.

While not as common as its proteinogenic counterparts, this compound and its derivatives serve as important intermediates in the synthesis of various biologically active compounds. For instance, related structures are key components in the synthesis of cardiovascular drugs like benazepril (B1667978) and lisinopril. google.com The methodologies developed for the synthesis of this compound can often be generalized to produce a wide array of other α,α-disubstituted amino acids, which are known to enhance the properties of peptides. researchgate.net Its synthesis and reactivity provide a platform to explore and refine new synthetic methods, including catalytic and enzymatic approaches that offer greater efficiency and stereoselectivity. nih.gov

Historical Context of α-Amino Acid Ester Synthesis Methodologies

The journey to synthesize α-amino acids and their esters is a rich narrative of chemical innovation. Early methods, developed in the 19th and early 20th centuries, laid the foundation for the sophisticated techniques used today.

One of the earliest and most well-known methods is the Strecker synthesis , first reported by Adolph Strecker in 1850. This one-pot reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the α-amino acid. khanacademy.org This method is versatile and can be adapted to produce a wide variety of amino acids.

Another classical approach is the Gabriel synthesis , developed by Siegmund Gabriel. This method utilizes phthalimide (B116566) as a protected source of nitrogen. The phthalimide is alkylated with a diethyl bromomalonate, and subsequent hydrolysis and decarboxylation yield the desired α-amino acid. khanacademy.org

These foundational methods, while effective, often produce racemic mixtures, meaning they yield equal amounts of both enantiomers. The need for enantiomerically pure compounds spurred the development of asymmetric synthesis methodologies. The mid-20th century saw the rise of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

More recently, the field has been revolutionized by the advent of catalytic asymmetric synthesis . This approach employs small amounts of a chiral catalyst, often a transition metal complex with a chiral ligand, to stereoselectively produce the desired enantiomer. prismbiolab.comvaia.com This has led to highly efficient and atom-economical methods for the synthesis of α-amino acid esters. Furthermore, the use of biocatalysis , employing enzymes such as imine reductases and acyltransferases, has gained prominence as a green and highly selective alternative for the synthesis of these valuable chiral building blocks. nih.govnih.govnih.gov These modern methods represent a significant leap forward, offering greater control over stereochemistry and expanding the toolkit of the synthetic organic chemist. researchgate.netvaia.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEZVTIYNCKTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440736 | |

| Record name | ethyl 2-amino-2-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6480-87-1 | |

| Record name | ethyl 2-amino-2-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Control in Synthesis of Ethyl 2 Amino 2 Phenylbutanoate Derivatives

Chiral Recognition and Enantioselective Synthesis

The creation of a specific stereoisomer of ethyl 2-amino-2-phenylbutanoate requires synthetic methods that can differentiate between enantiomers or diastereomers. This is achieved through various strategies that rely on chiral recognition at a molecular level.

Diastereoselective Transformations

One powerful approach to control stereochemistry is through diastereoselective transformations, where a chiral auxiliary is temporarily incorporated into the molecule. This auxiliary influences the direction of subsequent reactions, leading to the preferential formation of one diastereomer over another.

A notable example involves the use of chiral cyclic 1,2-diols as auxiliaries to synthesize optically active α-ethylated α,α-disubstituted amino acids. nih.govjst.go.jp For instance, ethyl 2-ethylacetoacetate can be reacted with (S,S)-cyclohexane-1,2-diol to form a chiral acetal (B89532). acs.org This acetal, which is a diastereomeric mixture, can then undergo further reactions where the chiral diol directs the approach of reagents, leading to a high degree of stereocontrol. Subsequent removal of the chiral auxiliary yields the desired enantioenriched α,α-disubstituted amino acid derivative.

Another strategy employs the Strecker reaction with a chiral amine, such as (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane. nih.govacs.org The α-alkylation of the resulting deprotonated α-aminonitriles has been shown to produce α-quaternary arylglycines with high optical purity (up to 98% ee). nih.govacs.org This method demonstrates a high degree of stereocontrol exerted by the chiral auxiliary, allowing for the synthesis of enantiomerically enriched products without the need for purification of intermediates. acs.org

A robust, base-free ruthenium-catalyzed methodology has been developed for the direct N-alkylation of α-amino acid esters with alcohols, which proceeds with excellent retention of stereochemical integrity. d-nb.infonih.gov This is crucial as the chiral α-carbon in amino acid esters can be sensitive to racemization in the presence of a base. nih.gov

| Method | Chiral Source | Key Transformation | Stereochemical Outcome |

| Chiral Auxiliary | (S,S)-cyclohexane-1,2-diol | Asymmetric alkylation of a β-keto ester acetal acs.org | High diastereoselectivity |

| Chiral Auxiliary | (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane | α-alkylation of deprotonated α-aminonitriles nih.govacs.org | High enantiomeric excess (up to 98% ee) nih.govacs.org |

| Catalysis | Ruthenium complex | Base-free N-alkylation with alcohols d-nb.infonih.gov | High retention of stereochemistry d-nb.infonih.gov |

Enantioconvergent Coupling Strategies

Enantioconvergent strategies are designed to convert a racemic mixture of starting materials into a single enantiomer of the product. This is often achieved through catalytic processes where the catalyst selectively reacts with both enantiomers of the racemate to produce a single product stereoisomer.

For the synthesis of α-quaternary α-amino acids, cooperative bimetallic catalysis has emerged as a powerful tool. researchgate.netresearchgate.net One such system employs a combination of a chiral copper complex and an achiral palladium or chiral iridium complex for the asymmetric α-allylation of aldimine esters with racemic allylic alcohols. researchgate.net By carefully selecting the catalyst enantiomers and reaction conditions, it is possible to access all four stereoisomers of products with two adjacent stereocenters with high enantio- and diastereoselectivity. researchgate.net The use of racemic allylic alcohols as starting materials makes this approach atom- and step-economical. researchgate.net

Catalytic Systems for Stereocenter Control

The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the direct formation of a desired enantiomer from a prochiral substrate.

Chiral phase-transfer catalysis (PTC) using catalysts derived from Cinchona alkaloids has been successfully applied to the enantioselective synthesis of optically active α-amino acid derivatives from achiral Schiff base esters. acs.org These organocatalysts are inexpensive and effective in creating the chiral quaternary center. acs.org

Another approach involves the direct catalytic asymmetric addition of nucleophiles to α-iminoesters. For example, chiral N-heterocyclic carbene complexes of iridium have been used to catalyze the addition of acetonitrile (B52724) to α-iminoesters, yielding enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org

Furthermore, spirocyclic binaphthyl-based ammonium (B1175870) salts, known as Maruoka's catalysts, have been effective in the asymmetric α-halogenation of isoxazolidin-5-ones, which are precursors to α-halogenated α-aryl-β²,²-amino acid derivatives. nih.gov Mechanistic studies have highlighted the importance of catalyst-substrate interactions in achieving high levels of enantioselectivity. nih.gov

| Catalyst Type | Reaction | Substrate | Key Feature |

| Chiral Phase-Transfer Catalyst (Cinchona alkaloid-derived) | Alkylation | Achiral Schiff base esters acs.org | Inexpensive and effective organocatalysis acs.org |

| Chiral N-heterocyclic carbene-Iridium complex | Addition of acetonitrile | α-Iminoesters rsc.org | Catalytic generation of α-cyanocarbanions rsc.org |

| Spirocyclic Ammonium Salt (Maruoka's catalyst) | α-Halogenation | Isoxazolidin-5-ones nih.gov | High enantioselectivity through defined catalyst-substrate interactions nih.gov |

Optical Resolution Techniques for Enantiomers

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, optical resolution techniques are employed to separate a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation (e.g., with L-tartaric acid)

A classical and widely used method for resolving racemates is the formation of diastereomeric salts. This involves reacting the racemic mixture, in this case, a basic amino ester, with a single enantiomer of a chiral acid, such as L-tartaric acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The resolution of ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate with L-tartaric acid is a practical example of this technique. researchgate.net The diastereomeric salts can be separated, and subsequent catalytic hydrogenation can yield the desired enantiomer of the amino acid. researchgate.net The efficiency of such resolutions can be highly dependent on the solvent used for crystallization. researchgate.net

Chromatographic Separation on Chiral Stationary Phases

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. CSPs are packed with a chiral material that interacts differently with each enantiomer of a racemic compound, leading to different retention times and, thus, separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used for the enantiomeric resolution of chiral amines and α-amino acid esters. yakhak.org The separation efficiency is influenced by the nature of the analyte, the specific polysaccharide backbone of the CSP, and the substituents on the phenyl moiety of the chiral selector. yakhak.org For the resolution of α-amino acid ethyl esters, hydrogen bonding interactions between the carbonyl group of the analyte and the chiral selector can enhance chiral recognition. yakhak.org Coated-type CSPs have often shown better enantiomeric separation than covalently bonded types for these compounds. yakhak.org

| Technique | Resolving Agent/Stationary Phase | Principle of Separation | Application Example |

| Diastereomeric Salt Formation | L-tartaric acid researchgate.net | Differential solubility of diastereomeric salts | Resolution of ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate researchgate.net |

| Chiral HPLC | Polysaccharide phenylcarbamate-derived CSPs yakhak.org | Differential interaction with the chiral stationary phase yakhak.org | Separation of α-amino acid ester enantiomers yakhak.org |

Prostereoisomerism and Topicity Considerations in α-Amino Esters

The concepts of prostereoisomerism and topicity are fundamental to understanding how a chiral center is created from a prochiral precursor. A prochiral molecule is one that can be converted from achiral to chiral in a single step. The synthesis of this compound and other α-amino esters often involves prochiral intermediates where the stereochemical outcome is determined by the facial selectivity of a reagent's approach.

Prostereoisomeric Faces: In the synthesis of α-amino esters from α-keto esters or their corresponding imines, the carbonyl or imino group presents two distinct faces to an incoming nucleophile or reducing agent. These faces are termed "enantiotopic" if their reaction leads to a pair of enantiomers. For example, in the reductive amination of ethyl 2-oxo-2-phenylbutanoate, the two faces of the imine intermediate are enantiotopic. The selective delivery of a hydride to one face over the other by a chiral catalyst or reagent is the basis of asymmetric synthesis. These faces are designated as Re and Si based on the Cahn-Ingold-Prelog priority rules of the substituents around the trigonal center.

| Prochiral Center | Description | Result of Attack on Different Faces |

| Carbonyl carbon of ethyl 2-oxo-2-phenylbutanoate | sp²-hybridized carbon with three different substituents (phenyl, ethyl, and ester group). | Attack from the Re face leads to one enantiomer, while attack from the Si face leads to the other. |

| Imine carbon of the corresponding ketimine | sp²-hybridized carbon with three different substituents. | Similar to the carbonyl, selective attack on the Re or Si face determines the stereochemistry of the resulting α-amino ester. |

Table 2: Prostereoisomeric Centers in the Synthesis of this compound

Topicity of Ligands: Topicity also describes the relationship between two or more identical atoms or groups within a molecule.

Homotopic groups are interchangeable by a rotational axis of symmetry. Replacing them results in the same molecule.

Enantiotopic groups are interchangeable by a plane of symmetry but not a rotational axis. Replacing them creates a pair of enantiomers.

Diastereotopic groups are not interchangeable by any symmetry operation. Replacing them results in a pair of diastereomers. The presence of a chiral center in a molecule often renders adjacent prochiral centers diastereotopic.

In the context of α-amino esters, if one were to consider the synthesis of a derivative of this compound that already contains a chiral center elsewhere in the molecule, the two faces of a prochiral carbonyl or imine group would be "diastereotopic." Reaction at these faces would lead to the formation of diastereomers, which have different physical properties and can often be separated more easily than enantiomers.

Understanding these principles is crucial for designing synthetic routes that effectively control the stereochemistry at the α-carbon of this compound and other complex α-amino acid derivatives.

Reactivity Profiles and Mechanistic Investigations of α Amino Esters

Intrinsic Reactivity Governed by Functional Groups

The reactivity of Ethyl 2-amino-2-phenylbutanoate is primarily determined by the interplay between its ethyl ester and α-amino functional groups.

The ester functional group plays a crucial role in activating the carbonyl carbon for nucleophilic attack. An ester group that is modified with electron-withdrawing moieties is known as an "active ester" thieme-connect.de. This structural feature enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with nucleophiles, such as the amino group of another molecule thieme-connect.dewikipedia.org. The aminolysis of active esters is a fundamental reaction in peptide synthesis, proceeding through a two-step process involving the formation of a tetrahedral intermediate thieme-connect.de. The stability and reactivity of these esters can vary, with some being stable enough for isolation while still being reactive enough for use in synthesis thieme-connect.de. The reactivity of the ester is directly related to the electron-withdrawing power of its alcohol component; for instance, esters made from substituted phenols like 4-nitrophenol (B140041) or pentafluorophenol (B44920) are significantly more reactive than simple alkyl esters thieme-connect.dewikipedia.org. This principle of activation is central to the use of α-amino esters in various synthetic applications, including the formation of amide bonds rsc.orgacs.org.

A defining structural feature of this compound is its α-carbon, which is a quaternary center bonded to an ethyl group, a phenyl group, an amino group, and a carboxyl group. Consequently, the molecule does not possess an α-carbon-hydrogen (αC–H) bond. Therefore, reactivity pathways that depend on the acidity of an α-hydrogen, such as enolate formation, are not applicable to this compound.

The reactivity associated with proton acidity in this compound is centered on the protons of the amino group (N–H acidity). The α-amino group is fundamental to the molecule's chemical behavior. In biological systems, for peptide bond formation to occur, the α-amino group of an aminoacyl-tRNA must be deprotonated from its ammonium (B1175870) form (α-NH₃⁺) to the nucleophilic amine form (α-NH₂) to initiate an attack on an ester carbonyl nih.gov. This deprotonation can be facilitated by a proton shuttle system, sometimes involving water molecules or other functional groups that act as proton relays acs.orgnih.gov. The acidity of the N-H protons and the resulting nucleophilicity of the nitrogen atom are key factors in the intramolecular and intermolecular reactions of the compound.

Intramolecular Reaction Pathways

The close proximity of the nucleophilic amino group and the electrophilic ester carbonyl in α-amino esters allows for unique intramolecular reaction pathways.

The amino group of α-amino esters can act as an intramolecular nucleophile, a mechanism that is critical in the activation of certain prodrugs. For example, α-amino acid ester prodrugs of the anticancer agent camptothecin (B557342) demonstrate a non-enzymatic activation pathway that is favored over simple hydrolysis at physiological pH nih.govnih.gov.

This activation is initiated by an intramolecular nucleophilic attack by the terminal amino group on a nearby carbonyl carbon. This process can lead to the formation of cyclic intermediates, such as lactams nih.govnih.gov. In the case of camptothecin prodrugs, a subsequent intramolecular reaction can occur, leading to a bicyclic hemiorthoester intermediate nih.gov. Studies have shown that these prodrugs are relatively stable in acidic conditions (pH 3) but readily release the active drug at physiological pH (7.4) nih.gov. This pH-dependent reactivity highlights the potential for targeted drug delivery, where a prodrug could remain stable in a formulation and become activated upon reaching the target environment nih.govnih.gov.

Table 1: Intramolecular Reactions in α-Amino Ester Prodrugs

| Prodrug System | Initiating Step | Intermediate(s) | Outcome | Ref. |

| Camptothecin α-amino acid esters | Intramolecular nucleophilic attack by the α-amino group on a lactone carbonyl. | Lactam, Bicyclic hemiorthoester | Release of active drug at physiological pH. | nih.gov, nih.gov |

| ω-imino-esters | Intramolecular cyclization of ester enolates onto an imine. | aza-anions of β-amino esters, β-lactams | Synthesis of cyclic β-amino acids. | nih.gov, acs.org |

As previously noted in section 4.1.2, this compound lacks an α-carbon-hydrogen bond. Therefore, direct carbon-to-nitrogen proton transfer processes, which are a form of tautomerism, are not structurally possible for this molecule.

Proton transfer is a fundamental process in the reactions of amino acids and their derivatives, but in this case, it is limited to the movement of protons from the amine group (or a protonated amine) to a proton acceptor nih.govmasterorganicchemistry.com. Such transfers are often mediated by solvent molecules like water, which can act as a "proton shuttle" to facilitate the reaction between a base and an acid within a system masterorganicchemistry.comyoutube.com. For instance, the formation of an amide from an ester and an amine can be promoted by a proton transfer catalyst that alleviates the strain of a four-membered transition state acs.org.

Metal-Catalyzed Reaction Mechanisms

α-Amino esters, including quaternary systems like this compound, can participate in a variety of metal-catalyzed reactions. The amino and ester groups can act as bidentate ligands, coordinating with metal centers and enabling subsequent transformations.

Research has shown that α-amino acids and their esters react with high-valent transition metal halides, such as those of titanium (Ti), niobium (Nb), and tantalum (Ta), to form coordination complexes rsc.orgrsc.org. In these complexes, the α-amino ester can coordinate to the metal in a bidentate fashion through the nitrogen of the amino group and the oxygen of the carbonyl group rsc.org. This coordination can activate the ester for further reactions.

Furthermore, metal catalysis is a key strategy for the synthesis and modification of α,α-disubstituted α-amino acids nih.gov. Cooperative bimetallic catalysis, using metals like palladium (Pd) or iridium (Ir) in conjunction with a copper (Cu) catalyst, has been employed for the asymmetric α-allylation of aldimine esters to generate α-quaternary α-amino acids nih.gov. Similarly, nickel (Ni) salts have been used to catalyze the α-allylation of unprotected amino acid esters acs.org. These methods provide pathways to complex and sterically hindered amino acid derivatives that are of significant interest in medicinal chemistry and materials science nih.gov.

Table 2: Examples of Metal-Catalyzed Reactions Involving α-Amino Ester Systems

| Metal Catalyst System | Reactant Type | Reaction Type | Product Type | Ref. |

| Pd or Ir / Chiral Cu | Aldimine Esters | Asymmetric Allylic Alkylation | α-Quaternary α-Amino Acids | nih.gov |

| Ni(II) salts / Picolinaldehyde | Unprotected Amino Acid Esters | α-Allylation | α-Quaternary α-Allyl Amino Acid Esters | acs.org |

| Niobium and Tantalum Halides (NbX₅, TaX₅) | α-Amino Acid Esters | Coordination / Activation | Ionic Coordination Compounds | rsc.org, rsc.org |

| Iridium-NHC complexes | α-Iminoesters | Addition of Acetonitrile (B52724) | α,α-Disubstituted α-Amino Acids | rsc.org |

Coordination Chemistry of α-Amino Acid Esters with Transition Metal Halides

The interaction between α-amino acid esters and transition metal halides is a foundational aspect of their chemistry, leading to the formation of various coordination complexes. Research has shown that high-valent transition metal halides, such as those of niobium and tantalum, react with α-amino acid esters to yield ionic coordination compounds. researchgate.net

For instance, the reaction of L-leucine methylester and L-proline ethylester with niobium pentachloride (NbCl₅) or tantalum pentabromide (TaBr₅) results in complexes of the general formula [MX₄L₂][MX₆], where M is the metal, X is the halide, and L is the amino acid ester ligand. researchgate.netrsc.org In these reactions, the amino acid ester acts as a ligand, coordinating to the metal center.

A notable reaction involves the interaction of L-leucine isopropylester with NbCl₅, which yields [NbCl₅(Me₂CHCH₂CHNH₃CO₂Me)][NbCl₆] as a co-product. researchgate.net This demonstrates the ester's ability to coordinate with the metal, sometimes involving protonation of the amino group. Furthermore, activation of the ester's O-R bond has been observed in reactions of L-proline ethyl ester with niobium and tantalum pentabromide, leading to the release of ethyl bromide (EtBr). researchgate.netrsc.org This indicates that the transition metal halide can facilitate the cleavage of one of the most stable bonds in the molecule.

These interactions are crucial as they can be the initial step in more complex transformations, where the coordination to the metal activates the amino ester for subsequent reactions.

Influence of Catalysts and Additives on Reaction Pathways

Catalysts and additives exert profound control over the reaction pathways of α-amino esters, enabling transformations that would otherwise be sluggish or unselective. Both biocatalysts and chemical catalysts have been extensively developed for this purpose.

Biocatalysis: Engineered enzymes, such as protoglobin nitrene transferases, have been developed to catalyze the enantioselective intermolecular amination of the α-C–H bonds in carboxylic acid esters, providing a direct route to chiral α-amino esters. acs.orgnih.gov This approach leverages the enzyme's ability to control substrate positioning to achieve high selectivity. nih.gov Similarly, α-amino acid ester hydrolases (AEHs) are enzymes that catalyze the hydrolysis and synthesis of α-amino esters and their derivatives, which is instrumental in producing antibiotics like ampicillin (B1664943) and cephalexin. ebi.ac.uk The mechanism follows that of serine hydrolases, involving a catalytic triad (B1167595) (e.g., Ser, His, Asp) to form an acyl-enzyme intermediate. ebi.ac.uk

Chemical Catalysis:

Palladium Catalysis: Palladium complexes are effective for various transformations. For instance, the base hydrolysis of α-amino esters like glycine (B1666218) methyl ester is significantly accelerated when the ester is coordinated to a [Pd(AEMP)(H₂O)₂]²⁺ complex (AEMP = 2-(2-aminoethyl)-1-methylpyrrolidine). cu.edu.eg Transition metal catalysis, often using palladium, is also a primary method for the N-arylation of amino acid esters with aryl halides, although controlling racemization at the α-stereocenter can be a challenge. acs.org

Pyridoxal (B1214274) Catalysis: Specially designed chiral pyridoxal catalysts have been used for the asymmetric α-C allylic alkylation of N-unprotected α-amino acid esters. acs.org This reaction proceeds through the formation of an imine between the catalyst and the amino ester, which is then deprotonated to form a nucleophilic carbanion that attacks an electrophile. acs.org

Additives: In certain reactions, additives can significantly influence the outcome. For example, in dynamic kinetic resolutions of α-amino acid esters, the presence of aromatic aldehydes can increase racemization rates through the formation of Schiff bases, allowing for the conversion of a racemate into a single enantiomer of the product in high yield. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of α-amino esters. Detailed kinetic analyses have been performed on various transformations, including hydrolysis and prodrug activation.

The kinetics of the base hydrolysis of α-amino acid esters catalyzed by a Palladium(II) complex, [Pd(AEMP)(H₂O)₂]²⁺, have been studied using a pH-stat technique. cu.edu.eg The study revealed that the catalytic efficiency depends on the coordination mode of the ester to the metal center. For coordinated glycine methyl ester, the hydrolysis is efficient. The proposed mechanism involves a rate-determining attack by a hydroxide (B78521) ion on the palladium-coordinated ester. cu.edu.eg

Table 1: Activation Parameters for the Base Hydrolysis of Coordinated Glycine Methyl Ester cu.edu.eg

| Parameter | Value |

|---|---|

| ΔH‡ (kJ mol⁻¹) | 45.7 ± 1.2 |

| ΔS‡ (J K⁻¹ mol⁻¹) | -70 ± 4 |

| ΔG‡ (kJ mol⁻¹) | 66.6 |

Data obtained for the hydrolysis of [Pd(AEMP)(GlyOMe)]²⁺.

In another example, the degradation kinetics of cationic poly(α-aminoester)s, which are pH-sensitive, have been investigated. These polymers are stable at low pH but degrade rapidly at neutral or higher pH. rsc.org The degradation mechanism for polymers derived from N-hydroxyethylglycine involves sequential intramolecular acyl shifts. The rate of degradation is highly dependent on the pH of the solution.

Table 2: pH Dependence of Poly(α-aminoester) P1⁺ Degradation rsc.org

| pH | t₅₀ (min) |

|---|---|

| 5.1 | 29 |

| 6.0 | 9 |

| 7.0 | < 3 |

t₅₀ represents the time for 50% of the hydroxyethyl (B10761427) esters of the polymer to have rearranged or degraded.

These kinetic studies are crucial for applications such as designing drug delivery systems, where the rate of release of an active substance needs to be precisely controlled. rsc.orgnih.gov

Regioselectivity and Chemoselectivity Control in α-Amino Ester Transformations

Controlling selectivity is a central theme in the synthesis of complex molecules from α-amino esters. Regioselectivity refers to the preferential reaction at one site over another, while chemoselectivity refers to the preferential reaction of one functional group over others. durgapurgovtcollege.ac.in

Regioselectivity: The control of regioselectivity is often achieved through careful selection of catalysts and reaction conditions. In the palladium-catalyzed asymmetric allylic alkylation of 1,4-dienes with azlactones (derived from α-amino acids), the choice of chiral ligand is critical in determining which allylic position is alkylated. researchgate.net Theoretical studies using DFT methods have also been employed to understand and predict the regioselectivity in reactions such as the N-alkylation of N-protected α,α-diamino carboxylic esters. doaj.orgunesp.br

Chemoselectivity: High chemoselectivity is essential when multiple reactive functional groups are present. A transition metal-free method for the N-arylation of amino acid esters using diaryliodonium salts demonstrates excellent chemoselectivity. nih.gov This method allows for the arylation of the amino group without affecting other functional groups in the molecule and proceeds with retention of the original stereochemistry. The use of unsymmetric diaryliodonium salts with an anisyl ligand was key to achieving high yields and selectivity. nih.gov Biocatalysis also offers exceptional chemoselectivity. For instance, enzymes can distinguish between very similar functional groups, allowing for transformations like the hydrolysis of an ester in the presence of an amide, or vice versa. ebi.ac.ukresearchgate.net

Through the strategic use of catalysts and a deep understanding of reaction mechanisms, chemists can effectively control the outcome of transformations involving α-amino esters, enabling the synthesis of a wide array of valuable and complex molecules.

Computational Chemistry and Theoretical Studies on Ethyl 2 Amino 2 Phenylbutanoate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the behavior of α-amino esters.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometries and electronic properties of α-amino acids and their derivatives. nih.govresearchgate.net For instance, DFT calculations can predict bond lengths and angles with high accuracy, which often align well with experimental data from techniques like X-ray crystallography. rsc.orgacs.org The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined, providing insights into the molecule's reactivity. acs.orgrsc.org For example, the HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. acs.org

In the study of α-amino acid esters, DFT has been used to analyze the geometric parameters of the ground state and to understand the electronic effects of different substituents. acs.org For example, calculations on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, an analogue, revealed how the trifluoromethyl group influences the electronic structure. acs.org Furthermore, DFT has been employed to study the interaction of α-amino acid esters with metal complexes, providing optimized geometries of the resulting coordination compounds. rsc.org

| Compound/System | Calculation Level | Key Findings | Reference |

|---|---|---|---|

| Cation of [NbCl4(L-leucine methyl ester)2]+ | C-PCM/M06 | Optimized geometry revealed bidentate N,O-coordination of the α-amino acid ester ligand. Nb–O bond lengths were ~2.26 Å and Nb–N bond lengths were ~2.38 Å. | rsc.org |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | DFT-B3LYP/6-311++G(d,p) | Calculated rotational barrier of the NH2 group was 6.08 kcal/mol. The N–N bond length in the thiadiazole ring was 1.358 Å. | acs.org |

| Poly(β-amino ester) loaded with nicotinamide (B372718) drugs | DFT/B3LYP/6-31G(d) | Physical descriptors and electronic properties were determined to understand the interaction between the polymer and the drugs. | rsc.org |

Prediction of Regioselectivity and Stereoselectivity (e.g., diastereoselectivity)

Computational methods are invaluable for predicting the outcomes of chemical reactions, particularly those involving the formation of new stereocenters. For the synthesis of α-amino acid esters and their analogues, DFT calculations have been employed to rationalize and predict both regioselectivity and stereoselectivity. unesp.br

In the context of stereoselectivity, theoretical studies have been crucial in understanding the origins of enantioselectivity in asymmetric synthesis. For example, in the organocatalytic synthesis of α-arylglycine methyl esters, DFT calculations on the transition states of the key epoxidation step highlighted the importance of cooperative hydrogen bonding interactions in controlling the stereochemical outcome. nih.gov The energy difference between the transition states leading to the different enantiomers can be calculated, providing a theoretical basis for the experimentally observed enantiomeric excess.

Similarly, in reactions where diastereomers can be formed, such as the synthesis of β-branched α-amino acids, computational analysis can help elucidate the factors governing diastereoselectivity. nih.gov By modeling the transition states for the formation of different diastereomers, researchers can predict which one is energetically favored.

Transition State Analysis and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction often involves identifying the transition states and intermediates along the reaction pathway. Quantum chemical calculations are a primary tool for this purpose. nih.gov By locating the transition state structures and calculating their energies, it is possible to determine the activation energy of a reaction, which is a key factor in its rate.

For reactions involving α-amino esters, transition state analysis has been used to elucidate complex reaction mechanisms. For example, in the ene reaction, which can be used to synthesize α-hydroxy esters, theoretical models of the transition state have been proposed to explain the observed stereoselectivity. wikipedia.org Furthermore, in the context of enzyme-catalyzed reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to model the acylation and aminolysis steps in the polymerization of amino acids, determining the energy barriers for different stereoisomers. rsc.org

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations are excellent for studying the electronic structure and reactivity of molecules, molecular dynamics (MD) simulations are better suited for exploring their conformational landscape and dynamic behavior over time. lumenlearning.comscribd.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For flexible molecules like ethyl 2-amino-2-phenylbutanoate, which has several rotatable bonds, understanding the preferred conformations is crucial as it can influence the molecule's reactivity and interactions with other molecules. MD simulations can be used to sample a wide range of conformations and determine their relative energies, thus identifying the most stable conformers. researchgate.netlibretexts.org

MD simulations have been applied to study the dynamics of amino acids and their derivatives in various environments. For example, all-atom and coarse-grained MD simulations have been used to study the behavior of polymers containing amino acid-like units in aqueous solution. nih.gov These simulations provide insights into how the molecules self-assemble and interact with their surroundings. Ab initio MD simulations, which combine molecular dynamics with quantum mechanical calculations, have even been used to estimate the pKa values of amino acids in solution by simulating the protonation-deprotonation process. researchgate.net

Theoretical Insights into Reaction Mechanisms

Theoretical studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain experimentally.

Elucidation of Proton Transfer and Anion Intermediate Formation

Proton transfer is a fundamental step in many chemical and biological reactions. nih.govnih.gov Theoretical calculations can map out the pathway of proton transfer, identify the species involved, and calculate the energy barriers associated with the process. In the context of α-amino ester chemistry, proton transfer can be crucial in catalytic cycles and in reactions involving acidic or basic conditions. For example, computational studies have been used to investigate the role of proton relays in enzyme active sites during peptide bond formation. nih.gov

Investigation of Intermolecular and Intramolecular Interactions

The three-dimensional structure, stability, and molecular recognition properties of this compound and its analogues are governed by a complex interplay of non-covalent intermolecular and intramolecular interactions. Computational chemistry provides powerful tools to dissect and understand these forces, which include hydrogen bonding, van der Waals forces, and π-π stacking interactions. These studies are crucial for rationalizing the conformational preferences of these molecules and their behavior in different environments.

Intramolecular Interactions

Intramolecular interactions occur between different parts of the same molecule and are fundamental in determining its most stable conformation. In molecules like this compound, which possess flexible dihedral angles, these interactions dictate the spatial arrangement of the amino, ester, and phenyl groups.

One of the most significant intramolecular interactions in amino acid derivatives is hydrogen bonding. Theoretical studies on analogous β-amino acids have shown that intramolecular hydrogen bonds can lead to the formation of stable, folded conformations. For instance, computational analyses using Hartree-Fock (HF) and Density Functional Theory (DFT) have identified stable conformers in β-alanine where intramolecular hydrogen bonds play a key role in their relative energies scirp.org. Although specific computational studies on this compound are not extensively available, it is plausible that similar interactions, such as a hydrogen bond between the amino group (N-H) and the carbonyl oxygen of the ester group (C=O), could stabilize certain conformations. Such an interaction would result in the formation of a five-membered ring structure, a common motif in amino acid chemistry.

The presence of a phenyl group also introduces the possibility of intramolecular interactions involving the π-system. These can include C-H···π interactions, where a hydrogen atom from the ethyl or butyl chain interacts with the electron-rich face of the phenyl ring.

Intermolecular Interactions

Intermolecular interactions govern how molecules of this compound and its analogues interact with each other in the solid state (crystal packing) and in solution. These interactions are critical for understanding physical properties like melting point and solubility.

Hydrogen Bonding: The primary amino group and the carbonyl group of the ester are strong hydrogen bond donors and acceptors, respectively. In the solid state, it is expected that these groups will participate in a network of intermolecular hydrogen bonds. Crystal structure analyses of related compounds provide valuable insights into these patterns. For example, in the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, prominent amine-N—H⋯O(carbonyl) hydrogen bonds are observed, leading to the formation of specific synthons that dictate the crystal packing researchgate.netnih.gov. Similarly, studies on N-alkylated hydrophobic amino acids have systematically investigated the hydrogen bond architecture in their crystal structures, revealing predictable patterns rsc.org.

π-π Stacking and C-H···π Interactions: The phenyl rings in this compound are capable of engaging in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, involve the face-to-face or edge-to-face arrangement of aromatic rings and contribute significantly to the stability of the crystal lattice. Computational studies on aromatic amino acid residues have elucidated the nature of these interactions, showing them to be a combination of electrostatic and van der Waals forces researchgate.net. Furthermore, C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of a neighboring molecule, are also expected to be prevalent.

Computational Approaches to Studying Non-Covalent Interactions:

Modern computational chemistry offers a suite of methods to visualize and quantify these non-covalent interactions rsc.org.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction.

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. NCI plots generate isosurfaces that highlight different types of interactions: strong attractive interactions like hydrogen bonds are typically shown in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red nih.govresearchgate.netresearchgate.net.

These computational tools allow researchers to build a detailed picture of the interaction landscape of a molecule, providing insights that complement experimental data from techniques like X-ray crystallography.

Illustrative Data from Analogous Systems:

While specific experimental data for this compound is limited, the following tables present typical hydrogen bond parameters and interaction types observed in the crystal structures of analogous amino acid derivatives, illustrating the nature of the intermolecular forces at play.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** | Reference Compound Example |

| N-H···O Hydrogen Bond | Amine (N-H) | Carbonyl (O=C) | 2.8 - 3.2 | 150 - 180 | ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate researchgate.netnih.gov |

| C-H···π Interaction | Aliphatic C-H | Phenyl Ring | 2.5 - 2.9 (H to ring centroid) | 120 - 160 | Phenylalanine derivatives researchgate.net |

Table 1: Typical Intermolecular Hydrogen Bond and C-H···π Interaction Parameters in Amino Acid Analogues.

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Optimized molecular geometries, interaction energies, electronic properties. |

| Atoms in Molecules (AIM) | Identification and characterization of bond critical points for non-covalent interactions. |

| Non-Covalent Interaction (NCI) Plot | 3D visualization of the location and nature of non-covalent interactions. |

Table 2: Common Computational Methods for Investigating Non-Covalent Interactions.

Applications of Ethyl 2 Amino 2 Phenylbutanoate and Derivatives in Advanced Organic Synthesis

Precursors for Unnatural α-Amino Acids and Derivatives

Unnatural α-amino acids are crucial components in medicinal chemistry and drug discovery, often integrated into compounds to provide chirality and dense functionality. bioascent.com Ethyl 2-amino-2-phenylbutanoate serves as a key precursor for the synthesis of these non-proteinogenic α,α-disubstituted α-amino acids. bioascent.comchemistryviews.orgrsc.orgnih.gov

One common approach involves the α-allylation of α-amino acids. chemistryviews.org Catalytic systems, such as those using a combination of an achiral aldehyde, Zn(II), and a chiral palladium complex, can achieve the enantioselective α-allylation of N-unprotected amino esters. chemistryviews.org This method provides high yields and enantioselectivities for α-allyl α-amino esters under mild conditions. chemistryviews.org Another strategy is the diastereoselective alkylation of chiral glycine (B1666218) equivalents, which allows for the preparation of a variety of enantiomerically pure uncommon R-amino acids. wikipedia.org

The development of new synthetic methods continues to expand the toolkit for creating unnatural amino acids. For instance, photoredox-mediated C–O bond activation of aliphatic alcohol oxalate (B1200264) esters provides a pathway to functionalized unnatural α-amino acids through a redox-neutral process. rsc.org Additionally, organocatalysis has been employed for the single-flask enantioselective synthesis of α-amino acid esters, utilizing readily available catalysts and reagents. acs.org

Table 1: Selected Methods for Synthesizing Unnatural α-Amino Acids

| Method | Key Features | Catalyst/Reagents |

|---|---|---|

| Catalytic α-allylation | High yield and enantioselectivity | Achiral picolinaldehyde, Zn(II), chiral palladium complex chemistryviews.org |

| Diastereoselective alkylation | Access to enantiomerically pure R-amino acids | Chiral glycine equivalents wikipedia.org |

| Photoredox-mediated C-O bond activation | Redox-neutral, atom-economical | Chiral glyoxylate-derived N-sulfinyl imine rsc.org |

Building Blocks for Complex Chiral Scaffolds and Bioactive Motifs

The inherent chirality of this compound and its derivatives makes them excellent starting materials for the construction of complex chiral scaffolds and bioactive motifs. researchgate.netsigmaaldrich.comrsc.org These scaffolds are fundamental in creating molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity. sigmaaldrich.com

For instance, chiral scaffolds have been synthesized from conveniently protected cyclobutane (B1203170) β-amino acids, leading to derivatives with additional functional groups suitable for further transformations like peptide coupling and click chemistry. researchgate.net The building block approach has also been identified as a useful alternative for preparing cyclic unusual α-amino acid derivatives through methods like metathesis reactions, Suzuki couplings, and cycloaddition reactions. nih.gov

The alkenyl functional handle in α-allyl amino acids, derived from precursors like this compound, can be elaborated to create peptide staples and macrocycles. nih.gov This has been demonstrated in the construction of all-carbon analogs of disulfide-bridged macrocyclic peptides. nih.gov Furthermore, the development of axially chiral amino acid scaffolds has led to the creation of fluorescent sensors capable of discriminating between different small molecules. rsc.org

Utility in the Construction of Functionalized Molecules and Heterocycles

This compound and related α-amino esters are versatile reagents for constructing a variety of functionalized molecules and heterocycles. acs.orgresearchgate.netnih.govresearchgate.netscielo.org.mx

One notable application is in the synthesis of α,β-ynones, which are valuable intermediates in organic synthesis. acs.org The reaction of N-protected α-amino acids with alkynyllithium reagents provides a straightforward route to these compounds. acs.org

Furthermore, derivatives of this compound can be used to synthesize complex heterocyclic systems. For example, the reaction between ethyl cyanoacetate (B8463686) and various imidates can lead to the formation of (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate, a precursor for other heterocyclic compounds. researchgate.net The "tert-amino effect" has been exploited to synthesize spiro-fused heterocycles from ortho-substituted N,N-dialkylanilines. nih.gov Additionally, multicomponent reactions involving aldehydes, malononitrile, and ethyl acetoacetate (B1235776) can produce 4H-pyran derivatives under mild conditions. scielo.org.mx

Design of Chiral Auxiliaries and Ligands Based on α-Amino Esters

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com α-Amino esters, including derivatives of this compound, are effective chiral auxiliaries in various asymmetric syntheses. wikipedia.orgsigmaaldrich.comresearchgate.netrsc.org

These auxiliaries direct the stereoselectivity of reactions such as alkylations, aldol (B89426) reactions, and ene reactions. wikipedia.org For example, trans-2-phenylcyclohexanol, used as a chiral auxiliary, has shown high diastereoselectivity in ene reactions. wikipedia.org Similarly, oxazolidinones, which can be prepared from amino alcohols, are widely used as chiral auxiliaries in alkylation and aldol reactions. wikipedia.org

Amino acids themselves have been evaluated as chiral auxiliaries, with some, like (S)-valine methyl ester, showing encouraging results in achieving diastereoselectivity. researchgate.net The development of new chiral auxiliaries based on azetidine-2,4-dicarboxylic acid has also been explored for asymmetric alkylation. rsc.org The choice of the chiral auxiliary is crucial and depends on the specific reaction and desired stereochemical outcome.

Table 2: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Reference |

|---|---|---|

| trans-2-Phenylcyclohexanol | Ene reaction | wikipedia.org |

| Oxazolidinones | Alkylation, Aldol reactions | wikipedia.org |

| (S)-Valine methyl ester | Not specified | researchgate.net |

Role as Key Intermediates in Multi-Step Syntheses

This compound and its analogs often serve as crucial intermediates in the multi-step synthesis of complex target molecules, including pharmaceuticals. google.comresearchgate.nettcichemicals.com

A significant example is the synthesis of angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and lisinopril, where ethyl (S)-4-phenyl-4-oxo-2-((S)-1-phenethylamino)butyrate is a key intermediate. google.com The synthesis of this intermediate can be achieved through a Michael addition reaction or a one-pot Mannich-like reaction. google.comresearchgate.net

The versatility of these amino ester derivatives allows them to be incorporated into various synthetic routes. For instance, a zinc-mediated Mannich-like multicomponent reaction between benzyl (B1604629) bromide, p-anisidine, and ethyl glyoxylate (B1226380) provides a direct route to N-protected phenylalanine ethyl ester. researchgate.net These intermediates are valuable because they possess the core structure that can be further elaborated to achieve the final complex target molecule. tcichemicals.com

Analytical Methodologies for Characterization and Purity Assessment of α Amino Esters

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Ethyl 2-amino-2-phenylbutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide unique insights into the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an α-amino ester provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the aromatic protons of the phenyl group, the protons of the ethyl ester group (a quartet for the -OCH₂- and a triplet for the -CH₃), and the protons of the ethyl group at the chiral center. The chemical shifts (δ) of protons adjacent to the carbonyl group in esters are typically found in the range of 2.0-2.2 ppm, while protons on the carbon adjacent to the ester oxygen appear at 3.7-4.1 ppm. orgchemboulder.com The integration of these signals reveals the relative number of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ester, the aromatic carbons of the phenyl ring, the quaternary chiral carbon, and the carbons of the two ethyl groups. The chemical shift of the carbonyl carbon in esters is a key diagnostic peak. rsc.org The number of signals in the spectrum indicates the number of non-equivalent carbon atoms. For instance, in ethylamine, the two carbon atoms are in different chemical environments, resulting in two distinct signals in the ¹³C NMR spectrum. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.2-7.5 (m) | 127-145 |

| -OCH₂CH₃ (quartet) | ~4.1 | ~61 |

| -CH₂CH₃ (quartet) | ~2.0 | ~29 |

| -NH₂ | Variable (broad s) | - |

| Quaternary C | - | ~60 |

| C=O | - | ~175 |

| -OCH₂CH₃ (triplet) | ~1.2 | ~14 |

| -CH₂CH₃ (triplet) | ~0.8 | ~8 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. "m" denotes a multiplet, and "s" denotes a singlet.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. unt.eduosti.gov For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight.

The fragmentation of α-amino acid esters in the mass spectrometer often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Common fragmentation pathways include the loss of the alkoxy group (-OR) from the ester and cleavage of the C-C bond alpha to the amino group. libretexts.orglibretexts.org The resulting fragment ions can provide valuable information for confirming the structure of the molecule. For instance, the mass spectra of α-amino acids and their ethyl esters have been studied to understand these fragmentation mechanisms. unt.eduosti.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental formula. semanticscholar.org

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl group |

| [C₆H₅C(NH₂)CH₂CH₃]⁺ | Fragment containing the phenyl and aminoethyl groups |

Note: The relative abundance of these fragments can vary depending on the ionization technique used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-O stretching vibrations of the ester will also produce strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. orgchemboulder.comspectroscopyonline.com The N-H stretching vibrations of the primary amine group will appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence and position of these characteristic peaks can confirm the presence of the key functional groups in this compound. The study of amino acid side chains by FTIR provides a basis for interpreting the spectra of more complex molecules. okstate.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| C=O Stretch (ester) | 1735-1750 | Strong |

| C-O Stretch (ester) | 1000-1300 | Strong |

Chromatographic Techniques

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of α-amino esters. nih.govresearchgate.net By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. nih.gov Reversed-phase HPLC is commonly used for the analysis of amino acids and their derivatives. nih.gov The purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram. Several vendors provide materials and methods for the HPLC analysis of similar compounds. vwr.comvwr.comsielc.com

Chiral Chromatography (e.g., using Amylose-derived Chiral Stationary Phases) for Enantiomeric Purity

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral chromatography, particularly with polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose (B160209), is a highly effective method for separating enantiomers. yakhak.orgresearchgate.net Amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), have shown excellent enantioselectivity for the resolution of α-amino acid esters. yakhak.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The nature of the substituents on the amylose backbone can significantly influence the chiral recognition capabilities. nih.gov The enantiomeric excess (e.e.) can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram. The development of efficient chiral HPLC methods is an active area of research for the analysis of chiral amines and amino acid esters. yakhak.orgresearchgate.netnih.govresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Alanine |

| Arginine |

| Lysine |

| Phenylalanine |

| Serine |

| Valine |

| Threonine |

| Glutamic acid |

| DOPA |

| Norleucine |

| Leucine |

| Norvaline |

| Methionine |

| Proline |

| Tyrosine |

| Cysteine |

| Aspartic acid |

| Citrulline |

| Ornithine |

| Sarcosine |

| Histidine |

| Tryptophan |

| Glycine (B1666218) |

| Ibuprofen |

| N-phenyl-2-[(trichloroacetyl)amino]benzamide |

| Ethylamine |

| Tetramethylsilane |

Electrophoretic Methods (e.g., Capillary Zone Electrophoresis)

Electrophoretic methods, particularly Capillary Zone Electrophoresis (CZE), are powerful tools for the analysis of α-amino esters. CZE offers high separation efficiency, rapid analysis times, and requires only minimal amounts of sample and reagents. chromatographyonline.com This technique is especially valuable for the chiral separation of amino acid esters, enabling the determination of enantiomeric purity, which is a critical quality attribute for chiral molecules. yakhak.orgresearchgate.net

The principle of chiral CZE involves the addition of a chiral selector to the background electrolyte (buffer). researchgate.netspringernature.com Enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different electrophoretic mobilities, leading to their separation. chromatographyonline.com Common chiral selectors used for the separation of amino acid derivatives include cyclodextrins and their derivatives, macrocyclic antibiotics, and chiral surfactants. chromatographyonline.comspringernature.com

In a study on a structurally related compound, ethyl (R)-2-(benzylamino)-4-oxo-4-phenylbutanoate, CZE was successfully used to determine the enantiomeric excess (ee). researchgate.net The separation was achieved using a buffer containing a cyclodextrin (B1172386) as the chiral selector. The resolution of the enantiomer peaks was dependent on the concentration of the cyclodextrin in the buffer. researchgate.net This approach allows for the quantification of even small amounts of an unwanted enantiomer, providing a precise measure of the optical purity of the α-amino ester.

Key parameters that are optimized for the separation of α-amino esters by CZE include the type and concentration of the chiral selector, the pH and composition of the buffer, the applied voltage, and the capillary temperature. mdpi.com Detection is typically performed using ultraviolet (UV) absorbance, as most α-amino esters possess a chromophore. mdpi.com

Table 1: Representative CZE Conditions for Chiral Separation of Amino Acid Ester Derivatives

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 48.5 cm x 0.05 mm) researchgate.net |

| Background Electrolyte | Phosphate or Borate Buffer researchgate.netmdpi.com |

| Chiral Selector | Cyclodextrin Derivative (e.g., γ-Cyclodextrin) researchgate.net |

| Applied Voltage | 15-30 kV chromatographyonline.commdpi.com |

| Temperature | 25 °C mdpi.com |

| Injection | Hydrodynamic (Pressure Injection) mdpi.com |

| Detection | UV Absorbance mdpi.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. This method provides an essential check for the purity of a synthesized compound like this compound by comparing the experimentally determined elemental percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) with the theoretically calculated values based on its molecular formula.

The molecular formula for this compound is C₁₂H₁₇NO₂. smolecule.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of the constituent elements. Any significant deviation between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents or starting materials.

For instance, the elemental analysis of a related compound, ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate, was reported with the following results for its hydrobromide salt: Found: 56.51 % C, 5.45 % H, 3.21 % N. researchgate.net This demonstrates the practical application of the technique in confirming the composition of a purified substance.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 69.54 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.27 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.44 |

| Total | 207.273 | 100.00 |

Note: Calculations are based on a molecular weight of 207.27 g/mol . smolecule.com

Optical Rotation Measurement

Optical rotation is a crucial physical property measured to characterize chiral compounds and determine their enantiomeric purity. Chiral molecules, such as the enantiomers of this compound, have the ability to rotate the plane of plane-polarized light. The two enantiomers of a chiral compound will rotate the light by an equal magnitude but in opposite directions.

The measurement is performed using a polarimeter. The specific rotation, [α], is a characteristic constant for a given chiral compound under a defined set of conditions (temperature, wavelength of light, solvent, and concentration). It is calculated from the observed rotation.

For example, in the study of ethyl (R)-2-(benzylamino)-4-oxo-4-phenylbutanoate L-tartrate, the specific rotation was measured with a polarimeter using the sodium D-line (λ = 589 nm). researchgate.net The specific rotation values are typically reported in units of 10⁻¹ deg cm² g⁻¹. researchgate.net By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can determine the enantiomeric excess (ee) of the sample. A racemic mixture (equal amounts of both enantiomers) will exhibit no optical rotation. This technique serves as a primary method for assessing the bulk enantiomeric composition of a sample.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-amino-2-phenylbutanoate?

- Methodological Answer : Synthesis optimization requires evaluating reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, esterification or transamination reactions involving precursors like Ethyl 2-phenylacetoacetate (a structurally similar compound) often use acid/base catalysts or enzymatic methods to improve yield . Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) is critical to identify intermediates and byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (≥98% purity thresholds) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment . Structural confirmation requires H/C NMR to resolve amine and ester functional groups, supplemented by Fourier-transform infrared spectroscopy (FTIR) for bond vibration analysis (e.g., C=O stretch at ~1740 cm) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Storage at -20°C in airtight, light-resistant containers minimizes degradation. Stability studies for similar esters (e.g., Ethyl 2-phenylacetoacetate) show ≤5% decomposition over two years under these conditions . Regular purity checks via HPLC are advised for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in chiral resolution?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can induce enantioselectivity during amine formation. Challenges include low enantiomeric excess (ee) due to racemization at the α-carbon. Chiral stationary-phase HPLC (CSP-HPLC) or capillary electrophoresis with cyclodextrin additives are effective for resolving enantiomers .

Q. What experimental strategies address contradictory data in the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Contradictions may stem from assay variability (e.g., bacterial strain specificity) or concentration-dependent effects. Dose-response curves (IC/MIC determination) and orthogonal assays (e.g., cell viability vs. bacterial growth inhibition) clarify mechanisms. For example, Ethyl 2-(aminomethyl)benzoate derivatives show anti-inflammatory activity at low doses but cytotoxicity at higher concentrations .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?

- Methodological Answer : Hydrolysis of the ester group in aqueous buffers (pH 7.4, 37°C) is a primary degradation route. Accelerated stability studies using LC-MS identify major breakdown products (e.g., 2-amino-2-phenylbutanoic acid). Buffering agents (e.g., phosphate) or lyophilization can mitigate hydrolysis .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic pathways. For example, esterase-mediated hydrolysis rates correlate with electronic parameters (Hammett σ values) of substituents .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variations often arise from polymorphic forms or solvent impurities. Standardized protocols (e.g., shake-flask method in USP buffers) and differential scanning calorimetry (DSC) to confirm crystallinity are essential. For instance, Ethyl 2-phenylacetoacetate exhibits 5–10% solubility differences between DMSO and ethanol due to solvent polarity .

Q. What factors contribute to inconsistent NMR spectral data for this compound?

- Methodological Answer : Dynamic proton exchange (e.g., amine protons in DO) or tautomerism (keto-enol) can broaden or split peaks. Deuterated solvents (CDCl) and variable-temperature NMR (VT-NMR) resolve such ambiguities. For example, Ethyl 2-(benzylamino)acetate shows temperature-dependent shifts in NH signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.